(2,4-Dichloro-5-nitrophenoxy)acetic acid
Description
Contextualization within Halogenated Aromatic Compounds
Halogenated aromatic compounds are a vast and diverse class of chemicals that have found applications in numerous fields, including agriculture, medicine, and materials science. mdpi.com The introduction of halogen atoms onto an aromatic ring can significantly alter the physical, chemical, and biological properties of the parent compound. mdpi.com
(2,4-Dichloro-5-nitrophenoxy)acetic acid belongs to the subgroup of halogenated phenoxyacetic acids. This family of compounds is renowned for its biological activity, with many of its members being utilized as herbicides. nih.govnih.gov The presence of chlorine atoms and a nitro group on the aromatic ring of this compound suggests that it possesses distinct electronic and steric properties that influence its reactivity and potential applications. The substitution pattern—two chlorine atoms and a nitro group—places it in a specific niche within this class, differentiating it from more extensively studied compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 83631-29-2 |
| Molecular Formula | C₈H₅Cl₂NO₅ |
| Molecular Weight | 266.04 g/mol |
This table is populated with data from available chemical databases.
Historical Perspectives and Relevance in Chemical Sciences
The history of phenoxyacetic acids is intrinsically linked to the development of synthetic herbicides in the 1940s. nih.govnih.gov The discovery of the selective herbicidal properties of compounds like 2,4-D revolutionized agriculture. nih.gov This historical context is crucial for understanding the potential origins and research drivers for compounds like this compound.
The synthesis of 2,4-dichloro-5-nitrophenol (B104017) itself can be achieved through the nitration of 2,4-dichlorophenol (B122985). The etherification of the resulting nitrophenol with an alpha-haloacetic acid would then yield the final product. A patent for a similar compound, 2,4-dichlorophenoxyacetic acid, describes a process of chlorinating phenoxyacetic acid. epo.org It is plausible that similar strategies could be adapted for the synthesis of its nitrated and dichlorinated analog.
The relevance of this compound in chemical sciences likely stems from its potential as a research chemical or an intermediate in the synthesis of more complex molecules. Its structural similarity to known bioactive compounds makes it a candidate for screening in various biological assays.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound appears to be limited. A comprehensive search of scientific databases reveals a scarcity of studies where this specific compound is the primary subject of investigation. Its ethyl ester, Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate, is commercially available for research purposes, suggesting its use as a building block in synthetic chemistry. scbt.com
The research that does exist on related compounds provides a framework for potential areas of investigation. For instance, numerous studies have explored the biological activities of various substituted phenoxyacetic acid derivatives, including their anti-inflammatory, and antimicrobial properties. nih.govmdpi.com These studies often highlight the significant influence of the type and position of substituents on the aromatic ring on the observed biological effects.
A significant research gap is the lack of published data on the biological activity profile of this compound. While its structural alerts might suggest potential herbicidal or other biological activities, there is a clear absence of systematic screening and mechanistic studies.
Furthermore, there is a dearth of information on its metabolic fate and environmental persistence. For many halogenated aromatic compounds, these are critical areas of research due to potential environmental and health concerns. mdpi.com The absence of such data for this compound represents a major knowledge gap.
Future research could focus on several key areas:
Synthesis and Characterization: Detailed and optimized synthesis protocols, along with comprehensive spectroscopic and crystallographic characterization, would provide a solid foundation for further studies.
Biological Activity Screening: A systematic evaluation of its potential herbicidal, antimicrobial, and other biological activities is warranted.
Structure-Activity Relationship (SAR) Studies: Investigating how the specific combination of chloro and nitro substituents influences its activity compared to other phenoxyacetic acid derivatives would be a valuable contribution to the field.
Toxicological and Environmental Impact Assessment: Should any significant biological activity be discovered, a thorough evaluation of its toxicological profile and environmental behavior would be essential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83631-29-2 |
|---|---|
Molecular Formula |
C8H5Cl2NO5 |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-4-1-5(10)7(16-3-8(12)13)2-6(4)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
MNXWREGNAUJMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(=O)O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2,4 Dichloro 5 Nitrophenoxy Acetic Acid
Precursor Synthesis and Intermediate Chemistry
The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its key precursors. This involves the synthesis of the substituted phenol (B47542) and the introduction of the acetic acid functional group.
Synthesis of Substituted Phenols (e.g., 2,4-Dichloro-5-nitrophenol)
The primary precursor, 2,4-Dichloro-5-nitrophenol (B104017), is a critical intermediate whose synthesis can be approached through several routes. chemicalbook.com
One established industrial method begins with 2,4-dichlorophenol (B122985). This process involves a sulfonation step followed by nitration. In a typical procedure, 2,4-dichlorophenol is treated with concentrated sulfuric acid at an elevated temperature (e.g., 80°C). Following this, the reaction mixture is cooled, and a mixed acid (a combination of nitric and sulfuric acids) is added dropwise while maintaining a low temperature (not exceeding 20°C). The final step involves hydrolysis at a high temperature (100-105°C) to yield the 2,4-Dichloro-5-nitrophenol product. This method can achieve yields of over 89% with a purity exceeding 99%. chemicalbook.com
A more advanced and patented approach avoids the use of large quantities of waste-generating acids. This method utilizes tris(2,4-dichloro-5-nitrobenzophenone) phosphate (B84403) as the starting material. Through a process of deprotection via hydrolysis, this precursor is converted to 2,4-dichloro-5-nitrophenol. The reaction is catalyzed by a rare earth triflate salt, such as lanthanum trifluoromethanesulfonate, in the presence of a co-catalyst and an alcohol solvent at reflux temperature. This catalytic method is reported to significantly increase the yield to over 98% and purity to above 97.5%, offering a more environmentally benign alternative to traditional hydrolysis methods. google.com
Methodologies for Acetic Acid Moiety Introduction
The introduction of the acetic acid side-chain onto a phenolic compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. jocpr.comiosrjournals.org
The general mechanism involves the deprotonation of the phenol by a base, such as sodium hydroxide (B78521), to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the phenoxyacetic acid ether linkage. jocpr.com The reaction is typically heated to ensure completion. For instance, a common procedure involves heating a mixture of the phenol, chloroacetic acid, and sodium hydroxide pellets in a suitable solvent. iosrjournals.org
A patented method describes the synthesis of phenoxyacetic acid derivatives by first mixing the salt compound of a phenol with a salt compound of chloroacetic acid in a solvent, followed by heating. The resulting product is then acidified with an inorganic acid to yield the final phenoxyacetic acid. This approach claims high yields of over 95% and purity greater than 98%. patsnap.comwipo.int
Targeted Synthesis of (2,4-Dichloro-5-nitrophenoxy)acetic Acid via Etherification
The direct synthesis of this compound is accomplished by the etherification of the 2,4-Dichloro-5-nitrophenol precursor.
Classical Etherification Approaches
The classical approach for synthesizing this compound is a direct application of the Williamson ether synthesis. This involves the reaction between 2,4-Dichloro-5-nitrophenol and chloroacetic acid.
In a representative procedure analogous to the synthesis of similar compounds, 2,4-Dichloro-5-nitrophenol would be combined with chloroacetic acid and a base, such as sodium hydroxide, in a high-boiling point solvent like nitrobenzene. iosrjournals.org The mixture is heated under reflux for several hours to drive the reaction to completion. The base deprotonates the phenol, forming the sodium 2,4-dichloro-5-nitrophenoxide intermediate, which then reacts with chloroacetic acid to form the desired product. After cooling, the product is typically isolated by filtration and purified through washing and recrystallization. iosrjournals.org
Reaction Scheme:
Step 1: Deprotonation
Cl₂C₆H₂(NO₂)OH + NaOH → Cl₂C₆H₂(NO₂)O⁻Na⁺ + H₂O
Step 2: Nucleophilic Substitution
Cl₂C₆H₂(NO₂)O⁻Na⁺ + ClCH₂COOH → this compound + NaCl
Advanced Catalytic Methods for Phenoxyacetic Acid Formation
Modern synthetic chemistry offers advanced techniques to improve the efficiency of etherification reactions. For the Williamson ether synthesis, these methods primarily focus on accelerating reaction rates and improving yields under milder conditions.
Microwave-assisted synthesis is a prominent advanced technique. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. sacredheart.edu This rapid and uniform heating can lead to higher yields and product purity by minimizing the formation of side products that may occur during prolonged heating in conventional methods. sacredheart.edunumberanalytics.com
Phase-transfer catalysis (PTC) is another powerful methodology applicable to this synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where the alkylating agent (chloroacetic acid or its ester) is dissolved. This overcomes the immiscibility of the reactants, allowing the reaction to proceed smoothly at lower temperatures and with simpler work-up procedures.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com Several key parameters can be adjusted. nih.gov
Base and Solvent: The choice of base and solvent significantly impacts the reaction. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective. These solvents solvate the cation, enhancing the nucleophilicity of the phenoxide anion and leading to higher yields compared to weaker bases in protic solvents. numberanalytics.com
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. Microwave-assisted heating provides precise temperature control and rapid heating, which can be optimized to maximize yield in a short time. sacredheart.edu For example, an optimal temperature of 123°C was identified for a similar microwave-enhanced Williamson ether synthesis. sacredheart.edu
Stoichiometry: The molar ratio of the reactants is critical. Using a slight excess of the alkylating agent (chloroacetic acid) can help drive the reaction to completion, but a large excess can lead to purification challenges.
The following table, based on general principles of Williamson ether synthesis, illustrates how reaction conditions can influence outcomes. numberanalytics.com
| Base | Solvent | Temperature (°C) | Relative Yield (%) | Notes |
| NaOH | Water | 100 (Reflux) | Moderate | Classical, but can have solubility issues. |
| K₂CO₃ | Acetone | 56 (Reflux) | Moderate-Good | Milder conditions, common in laboratory scale. |
| NaH | DMF | 25 - 80 | High | Strong base, anhydrous conditions required. |
| KOtBu | DMSO | 25 - 80 | High | Very strong base, effective for hindered phenols. |
| K₂CO₃ | DMF | 120 (Microwave) | Very High | Rapid reaction time, often improved yield. |
Solvent Effects and Reaction Media Influence (e.g., ionic liquids)
The synthesis of this compound typically involves two key transformations: a Williamson ether synthesis to form the ether linkage and a nitration reaction to introduce the nitro group. The choice of solvent and reaction medium is critical in both steps, significantly influencing reaction rates, yields, and selectivity.
Williamson Ether Synthesis:
In the Williamson ether synthesis, a deprotonated alcohol (alkoxide) reacts with an organohalide. wikipedia.org For the synthesis of the precursor to this compound, this would involve the reaction of 2,4-dichlorophenol with a haloacetic acid, typically in the presence of a base. The solvent plays a crucial role in this S_N2 reaction. wikipedia.org
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often favored. numberanalytics.com They are effective at solvating the cation of the alkoxide salt, which enhances the nucleophilicity of the alkoxide ion and accelerates the reaction. numberanalytics.com
Ionic Liquids: Room-temperature ionic liquids have emerged as environmentally benign alternatives to volatile organic solvents. tandfonline.com In the context of Williamson ether synthesis, ionic liquids can act as both the solvent and a promoter. tandfonline.com They can facilitate high yields (80-95%) at room temperature. researchgate.net The use of ionic liquids can also simplify product isolation and allow for the recycling of the reaction medium. tandfonline.com For instance, 1,3-dialkylimidazolium-based ionic liquids have been successfully used. researchgate.net Ether-functionalized ionic liquids are also of interest as they can exhibit high catalytic activity in alkylation reactions under mild conditions. alfa-chemistry.com
The choice of solvent can also impact the regioselectivity of the reaction. For example, in some Williamson ether syntheses, the ratio of O-alkylation to C-alkylation is significantly affected by the solvent, with acetonitrile (B52724) favoring O-alkylation more than methanol. rsc.orgresearchgate.net
Nitration:
The nitration of the phenoxyacetic acid precursor is a highly exothermic electrophilic aromatic substitution. byjus.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. rsc.org The solvent or reaction medium must be able to manage the heat generated and influence the regioselectivity of the nitration.
Traditional Solvents: Often, the reaction is performed in an excess of sulfuric acid which acts as both a catalyst and the solvent. In some cases, acetic acid is used as a cosolvent. acs.org A Chinese patent describes a method for preparing 2,4-dichlorophenoxyacetic acid by chlorinating phenoxyacetic acid in a solution of acetic acid and water, which is said to improve the reaction speed and yield. google.com
Ionic Liquids: While less common for nitration, the use of ionic liquids is being explored to improve the sustainability of the process. rsc.org Their negligible vapor pressure and tunability make them attractive for controlling the highly exothermic nitration reaction. researchgate.net
Temperature, Pressure, and Catalyst Concentration Effects
The operational parameters of temperature, pressure, and catalyst concentration are pivotal in controlling the synthesis of this compound, directly impacting reaction kinetics, product yield, and the impurity profile.
Temperature:
Nitration: Nitration reactions are highly exothermic, with reaction enthalpies typically ranging from -73 to -253 kJ·mol⁻¹. byjus.comsoton.ac.uk Therefore, precise temperature control is crucial for safety and to prevent over-nitration or the formation of hazardous byproducts. byjus.comnih.gov Most nitration reactions are conducted at low temperatures to manage the exotherm and for safety reasons. byjus.com For instance, the nitration of benzene (B151609) is typically carried out at a temperature not exceeding 50°C to minimize the formation of dinitrobenzene. byjus.com In some continuous flow processes for nitration, the optimal temperature has been identified to be around 308 K (35°C). soton.ac.uk
Pressure:
Williamson Ether Synthesis: The Williamson ether synthesis is not typically conducted under high pressure. However, applying high pressure can increase the concentration of reactants and thereby accelerate the reaction rate. numberanalytics.com
Nitration: While most nitration reactions are performed at atmospheric pressure, conducting them under pressure can be a parameter in specialized systems. For example, some continuous flow reactors for nitration are designed to operate at pressures up to 1.8 MPa for glass reactors and 7.0 MPa for metal reactors. laryee.com
Catalyst Concentration:
Williamson Ether Synthesis: In the context of using a phase transfer catalyst (PTC) for the synthesis of related compounds like 2,4-dichloro-5-fluoroacetophenone, the catalyst concentration is a key parameter. The concentration can range from 0.1 to 10% w/w, with an advantageous concentration being around 3%. google.com The choice and concentration of the base (e.g., sodium hydride, potassium tert-butoxide) also significantly influence the reaction outcome. numberanalytics.com
Nitration: In the classic mixed-acid nitration, sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid. rsc.org The ratio of sulfuric acid to nitric acid is a critical parameter. For example, in the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, an optimized N/S (nitric acid/sulfuric acid) ratio was found to be 0.57. soton.ac.uk The concentration of the nitrating agent can also affect selectivity; an excess can lead to polynitration. vapourtec.com
Reaction Kinetics and Process Control
Understanding the reaction kinetics and implementing robust process control are essential for the safe, efficient, and reproducible synthesis of this compound.
Reaction Kinetics:
Nitration: Aromatic nitration is a fast and highly exothermic reaction. soton.ac.uk The kinetics can be limited by mass transfer, especially in heterogeneous systems. laryee.com The reaction rate is highly dependent on temperature and the concentration of the nitrating species. soton.ac.uk Kinetic studies in continuous flow microreactors have allowed for the rapid determination of kinetic data due to precise temperature control. soton.ac.uk
Process Control:
Effective process control is paramount, particularly for the nitration step, to manage the strong exotherm and ensure safety. vapourtec.com
Temperature Control: This is the most critical parameter to control during nitration. In batch reactors, this is often achieved through external cooling jackets or internal cooling coils. google.com However, localized hotspots can still occur, leading to side reactions and potential runaway scenarios. nih.gov Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for precise and stable temperature control. laryee.comvapourtec.com
Control of Stoichiometry and Residence Time: In continuous flow systems, the stoichiometry of the reactants can be accurately controlled by adjusting the flow rates of the individual feed streams. vapourtec.com This, combined with the precise control of residence time within the reactor, allows for the optimization of conversion and selectivity while minimizing the formation of byproducts.
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and to enhance mass transfer, especially in biphasic reaction systems. rsc.org Microreactors and micromixers in continuous flow setups provide excellent mixing efficiency. nih.gov
Safety: The small internal volume of continuous flow reactors significantly reduces the amount of hazardous material present at any given time, inherently improving the safety profile of the process compared to large-scale batch reactors. rsc.orglaryee.com
Scalable Synthetic Routes for this compound
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, efficiency, and cost-effectiveness.
Laboratory to Pilot-Scale Synthesis Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot plant involves addressing several key challenges, particularly for the nitration step.
Heat Management: The high exothermicity of nitration reactions poses a significant safety risk upon scale-up. byjus.com What can be safely managed in a laboratory flask with an ice bath becomes a major engineering challenge in a large reactor. Pilot-scale reactors require more sophisticated cooling systems and potentially the use of heat exchange fluids that are compatible with the reaction mixture in case of leaks. google.com
Mass Transfer: In heterogeneous reactions, such as the nitration of an organic compound in a mixed-acid system, the efficiency of mixing and mass transfer between the phases can become a limiting factor at a larger scale. Agitation systems must be designed to ensure adequate interfacial area for the reaction to proceed efficiently.
Safety and Hazard Analysis: A thorough hazard and operability (HAZOP) study is essential before piloting. This includes evaluating the risks of runaway reactions, the formation of explosive byproducts, and the handling of large quantities of corrosive and toxic materials like concentrated acids and phosgene (B1210022) (if used in precursor synthesis). vapourtec.comwikipedia.org
Process Economics: The cost of raw materials, energy consumption, and waste disposal become more significant at the pilot scale. The process must be optimized to maximize yield and minimize waste. For example, recycling of spent acid from the nitration step can improve the economic viability. rsc.org
Equipment Selection: Materials of construction for the reactors and associated equipment must be resistant to the corrosive nature of the reactants, such as the strong acids used in nitration. vapourtec.com
Continuous-Flow Process Development for Efficient Production
Continuous-flow chemistry offers significant advantages for the production of this compound, addressing many of the challenges associated with scaling up batch processes. ru.nl
Enhanced Safety: Continuous-flow reactors have a very small internal volume, which drastically reduces the amount of hazardous material being processed at any one time. rsc.org The high surface-area-to-volume ratio allows for superior heat transfer, effectively mitigating the risk of thermal runaways in exothermic reactions like nitration. laryee.comvapourtec.com
Improved Efficiency and Selectivity: The precise control over reaction parameters such as temperature, pressure, stoichiometry, and residence time in a continuous-flow system leads to more stable reaction conditions. laryee.com This often results in higher yields, improved selectivity, and a reduction in the formation of unwanted byproducts, simplifying purification. rsc.orgvapourtec.com
Scalability: Scaling up a continuous-flow process is often more straightforward than scaling up a batch process. Instead of increasing the size of the reactor, production can be increased by running the system for longer periods or by "numbering-up" – using multiple reactors in parallel. rsc.org This allows for a more flexible and on-demand production model.
Greener Chemistry: By improving yields and selectivity, continuous-flow processes can reduce raw material consumption and waste generation. laryee.com The potential for integrating waste recycling streams, such as for spent acids, further enhances the sustainability of the process. rsc.org For instance, a continuous-flow process for the oxidation of 2,4-dichloro-5-fluoroacetophenone to the corresponding benzoic acid demonstrated reduced nitric acid consumption and a higher product yield compared to the traditional batch process. acs.org
The development of continuous-flow processes for nitration and other key steps in the synthesis of fine chemicals and pharmaceutical intermediates is an active area of research and is increasingly being adopted by the chemical industry. rsc.orgnih.govvapourtec.com
Derivatization and Analog Development of 2,4 Dichloro 5 Nitrophenoxy Acetic Acid
Synthesis of Structural Analogs and Homologs
Structural analogs and homologs of the parent compound are developed by altering the length of the side chain, changing the position or nature of the nitro substituent, or varying the halogen atoms on the phenyl ring.
The acetic acid moiety is a prime target for modification to study the impact of side-chain length and structure. Homologation, the process of extending the alkyl chain, is a common strategy. While specific literature on the homologation of (2,4-dichloro-5-nitrophenoxy)acetic acid is not prevalent, the synthesis of related compounds demonstrates the feasibility of such modifications. For instance, analogs with longer alkanoic acid chains can be synthesized, which may alter the compound's physical and chemical properties.
These modifications typically involve multi-step syntheses, starting with the corresponding dichloronitrophenol and reacting it with an appropriate haloalkanoate ester, followed by hydrolysis.
Table 1: Potential Homologous Series of (2,4-Dichloro-5-nitrophenoxy)alkanoic Acids
| Name | Side Chain |
|---|---|
| This compound | -CH₂COOH |
| 3-(2,4-Dichloro-5-nitrophenoxy)propanoic acid | -CH₂CH₂COOH |
This table is illustrative of potential homologous structures based on standard chemical principles.
The nitro group is a versatile functional group that can be either repositioned on the aromatic ring to create isomers or chemically reduced to yield other functionalities, most notably an amine.
Reduction of the Nitro Group: The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org This process can convert the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com The direct reduction product of the title compound is (5-Amino-2,4-dichlorophenoxy)acetic acid. sielc.com A variety of reagents are effective for this purpose. masterorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Resulting Functional Group | References |
|---|---|---|
| Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | Amine (-NH₂) | masterorganicchemistry.comprepchem.comgoogle.com |
| Tin(II) chloride (SnCl₂) | Amine (-NH₂) | masterorganicchemistry.comcommonorganicchemistry.comnih.gov |
| Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Nickel) | Amine (-NH₂) | masterorganicchemistry.comcommonorganicchemistry.com |
The synthesis of 5'-amino-2',4'-dichloroacetophenone, a structurally similar compound, has been successfully achieved using iron turnings in ethanol (B145695) with hydrochloric acid. prepchem.com
Positional Isomers: The synthesis of positional isomers, where the nitro group is located at a different position on the dichlorophenoxy ring, would typically involve starting with the corresponding isomer of dichloronitrophenol. Nitration of 2,4-dichlorophenoxyacetic acid would likely lead to a mixture of isomers that would require separation.
Replacing one or both chlorine atoms with other halogens, such as fluorine, or altering their positions on the aromatic ring can lead to a wide range of analogs. The synthesis of such compounds often starts from a differently halogenated phenol (B47542) or toluene (B28343) precursor. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been achieved from 2-chloro-4-fluorotoluene (B151448) through a multi-step process involving photochlorination, nitration, and oxidation. google.com Similarly, 4-chloro-2-fluoro-5-nitroacetophenone is another reported analog, highlighting the feasibility of creating diverse halogenation patterns. google.com The synthesis of ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate further confirms that fluoro-chloro analogs are accessible. mdpi.com
Table 3: Examples of Synthesized Analogs with Halogen Variations
| Compound Name | Key Structural Difference | Reference |
|---|---|---|
| 2-Chloro-4-fluoro-5-nitrophenol | One Cl replaced by F | chemicalbook.com |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Acetic acid replaced by benzoic acid; one Cl by F | google.com |
| 4-Chloro-2-fluoro-5-nitroacetophenone | Phenoxyacetic acid replaced by acetophenone; one Cl by F | google.com |
Introduction of Diverse Functional Groups
Beyond modifying the core skeleton, new functional groups can be introduced by derivatizing the carboxylic acid or by performing substitutions on the aromatic ring.
The carboxylic acid group is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.
Esterification: The formation of esters from a carboxylic acid and an alcohol, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid. masterorganicchemistry.comyoutube.com This is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water as it forms. masterorganicchemistry.com The synthesis of esters of the related 2,4-dichlorophenoxyacetic acid is well-documented. google.com
Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. organic-chemistry.orgacs.org Numerous methods exist for direct amidation using various catalysts or coupling agents. organic-chemistry.orgresearchgate.net The synthesis of N-substituted acetamides, such as 2-chloro-N-(4-nitrophenyl)acetamide, from chloroacetic acid derivatives and amines demonstrates the wide applicability of this reaction. mdpi.comijpsr.info
Table 4: Potential Ester and Amide Derivatives
| Derivative Type | General Structure (R = alkyl, aryl, etc.) | Example Reactants |
|---|---|---|
| Ester | Methanol, Ethanol, Propanol | |
| Primary Amide | Ammonia | |
| Secondary Amide | Primary amines (e.g., Aniline, Methylamine) |
This table illustrates the general structures of ester and amide derivatives that can be synthesized from the parent acid.
The electron-deficient nature of the aromatic ring in this compound, due to the presence of two chlorine atoms and a nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the ring and displaces one of the substituents, typically a halide or a nitro group. libretexts.orgrsc.org
The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), the stability of which is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov Therefore, in the title compound, the chlorine atom at position 4 (para to the nitro group) and the chlorine at position 2 (ortho to the nitro group) are potential sites for substitution by strong nucleophiles like alkoxides, thiolates, or amines. In some cases, the nitro group itself can be displaced. rsc.org While specific SNAr reactions on this exact molecule are not widely reported, the principles are demonstrated by the reaction of 2,4-dinitrofluorobenzene with amines, a classic example used in protein chemistry. masterorganicchemistry.comlibretexts.org
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (5-Amino-2,4-dichlorophenoxy)acetic acid |
| 2,4-dichloro-5-nitrotoluene |
| 2,4-Dichlorophenol (B122985) |
| 2,4-dichlorophenoxyacetic acid |
| 2-chloro-4-fluoro-5-nitrobenzoic acid |
| 2-chloro-4-fluoro-5-nitrophenol |
| 2-chloro-4-fluorotoluene |
| 2-chloro-N-(4-nitrophenyl)acetamide |
| 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide |
| 2',4'-dichloro-5'-nitro-acetophenone |
| 3-(2,4-Dichloro-5-nitrophenoxy)propanoic acid |
| 4-(2,4-Dichloro-5-nitrophenoxy)butanoic acid |
| 4-chloro-2-fluoro-5-nitroacetophenone |
| 5'-amino-2',4'-dichloroacetophenone |
| Ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate |
| Monochloroacetic acid |
| p-nitrophenyl chloride |
| 2,4-dinitrochlorobenzene |
| 2,4-dinitrofluorobenzene |
| 1,2,4-trinitrobenzene |
| 2-nitro-1-piperidinobenzene |
| 2,4-dinitro-1-piperidinobenzene |
Formation of Complex Hybrid Molecules
The derivatization of this compound can be extended beyond simple esters and amides to the synthesis of more complex hybrid molecules. This strategy involves covalently linking the this compound moiety to another distinct chemical entity, often a molecule with known biological activity or a specific chemical functionality. The goal of creating such hybrids is to explore the potential for synergistic or novel properties arising from the combination of the two molecular scaffolds.
One common approach to forming these complex molecules is through the creation of an amide or ester bond between the carboxylic acid group of this compound and a suitable functional group on a second molecule. This second component can be varied widely, from other small-molecule drugs and natural products to amino acids and heterocyclic compounds.
A representative example of this approach is the coupling of this compound with amino acids or their derivatives. This creates a hybrid molecule that incorporates both the phenoxyacetic acid structure and the fundamental building block of proteins. The synthesis typically involves the activation of the carboxylic acid of this compound, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the amino group of the amino acid ester.
For instance, the reaction of (2,4-Dichloro-5-nitrophenoxy)acetyl chloride (prepared from the corresponding acid) with an amino acid ester, such as the methyl ester of L-leucine, in the presence of a base, would yield the corresponding N-((2,4-dichloro-5-nitrophenoxy)acetyl)-L-leucine methyl ester. This hybrid molecule combines the structural features of the herbicide-related phenoxyacetic acid with those of a naturally occurring amino acid.
Below is a data table illustrating hypothetical examples of complex hybrid molecules that could be synthesized from this compound and various bioactive scaffolds.
| Starting Material 1 | Bioactive Scaffold | Linkage Type | Hypothetical Hybrid Molecule Name |
| This compound | L-Leucine methyl ester | Amide | Methyl 2-(2-(2,4-dichloro-5-nitrophenoxy)acetamido)-4-methylpentanoate |
| This compound | 4-Aminophenol | Ester | 4-((2-(2,4-dichloro-5-nitrophenoxy)acetoxy)phenyl)ammonium |
| This compound | Piperazine | Amide | 1-(2-(2,4-dichloro-5-nitrophenoxy)acetyl)piperazine |
| This compound | 2-Amino-5-nitropyridine | Amide | N-(5-nitropyridin-2-yl)-2-(2,4-dichloro-5-nitrophenoxy)acetamide |
These examples demonstrate the versatility of this compound as a building block in the construction of more complex chemical structures. The properties of these hybrid molecules would be dependent on the nature of the second chemical entity introduced.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Nitrophenoxy Acetic Acid
Elucidation of Reaction Pathways
The reaction pathways of (2,4-dichloro-5-nitrophenoxy)acetic acid are primarily centered around the reactivity of the substituted aromatic ring and the stability of the ether linkage and the carboxylic acid group.
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing chlorine atoms and a strongly deactivating nitro group significantly activates the ring towards attack by nucleophiles. The nitro group, in particular, being a powerful electron-withdrawing group, can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. quizlet.comquizlet.com
The positions of the substituents are crucial in determining the regioselectivity of the nucleophilic attack. Generally, nucleophilic substitution is favored at positions ortho and para to the electron-withdrawing groups. quizlet.com In the case of this compound, the chlorine atoms are potential leaving groups. The chlorine at the C-4 position is para to the nitro group at C-5, and the chlorine at the C-2 position is ortho to the nitro group. This arrangement suggests that both chlorine atoms are activated towards substitution.
Studies on related compounds, such as 3,4-dichloronitrobenzene, have shown that nucleophilic substitution preferentially occurs at the position para to the nitro group. quizlet.com This is because the negative charge in the Meisenheimer complex can be delocalized onto the nitro group, leading to greater stabilization. quizlet.com Therefore, it is anticipated that nucleophilic attack on this compound would likely favor the displacement of the chlorine atom at the C-4 position.
The reactivity in SNAr reactions is also dependent on the nature of the nucleophile and the solvent. For instance, studies on the reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines have shown that the reaction rate increases with the nucleophilicity of the pyridine (B92270) and is influenced by the solvent polarity. scispace.com
The nitro group of this compound can undergo reduction under appropriate chemical or biological conditions. The reduction of aromatic nitro compounds is a well-established transformation that can proceed through various intermediates to yield nitroso, hydroxylamino, and ultimately amino compounds.
The redox potential of the nitro group is influenced by the other substituents on the aromatic ring. The electron-withdrawing chlorine atoms would be expected to increase the electron affinity of the nitro group, making its reduction more favorable.
Common methods for the reduction of aromatic nitro groups involve catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or chemical reducing agents such as metal/acid combinations (e.g., Sn/HCl, Fe/HCl) or sodium dithionite. The specific products obtained can often be controlled by the choice of reducing agent and reaction conditions. For example, under certain conditions, selective reduction to the hydroxylamine (B1172632) or the amine can be achieved.
In environmental or biological systems, the nitro group can be reduced by microbial action. For instance, the degradation of 2,4-dinitrophenol (B41442) by certain bacteria involves the reduction of the nitro groups. nih.gov
The hydrolytic stability of this compound is a key factor in its environmental persistence. The molecule contains an ether linkage and a carboxylic acid group, both of which can be susceptible to hydrolysis.
The ether linkage in phenoxyacetic acids can be cleaved under certain conditions. However, the aryl ether bond is generally stable. The degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) often proceeds via hydroxylation of the aromatic ring followed by ring cleavage, rather than direct hydrolysis of the ether bond.
The presence of the nitro group and chlorine atoms will influence the hydrolytic stability. These electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to the displacement of a chlorine atom or the nitro group. However, direct displacement of a nitro group by hydrolysis is generally not a facile process.
Kinetic and Thermodynamic Studies of Chemical Transformations
The rate of chemical transformations, such as nucleophilic substitution and hydrolysis, is quantified by the rate constant (k). For nucleophilic aromatic substitution reactions, the rate is highly dependent on the nature of the substrate, the nucleophile, and the solvent.
For example, kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have been conducted, providing second-order rate constants. researchgate.net Similarly, rate constants for the hydrolysis of related compounds like 4-nitrophenyl chloroacetate (B1199739) have been determined under different conditions. researchgate.net These studies indicate that the presence of multiple electron-withdrawing groups leads to reasonably fast reaction rates for nucleophilic substitution.
The following table presents representative rate constants for nucleophilic substitution reactions of related compounds to illustrate the expected order of magnitude for the reactivity of this compound.
| Reaction | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 2,4,6-Trinitrochlorobenzene with 3-picoline | 3-Picoline | 50% MeOH - 50% MeCN | 25 | 3.52 x 10⁻¹ |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine (B6355638) | Piperidine | Methanol | 25 | Data not explicitly provided |
| 4-Nitrophenyl chloroacetate hydrolysis (pH-independent) | Water | Aqueous | Not specified | ~1.05 x 10⁻³ s⁻¹ (pseudo-first order) |
Data for methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine was part of a broader study and a specific value was not easily extractable. The study did indicate the reaction follows second-order kinetics. researchgate.net The rate constant for 4-nitrophenyl chloroacetate hydrolysis is presented as a pseudo-first-order rate constant. researchgate.net
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It is a key parameter in understanding the temperature dependence of reaction rates.
Activation energies for the degradation of related nitroaromatic compounds have been determined. For instance, the biodegradation of 2,4-dinitrophenol has been studied, and activation energies for bacterial growth on this substrate have been calculated. hibiscuspublisher.comsemanticscholar.org These values provide an indication of the energy barriers involved in the biological breakdown of such compounds.
The following table provides examples of activation energies for processes involving related compounds.
| Process | Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) |
| Bacterial growth on 2,4-dinitrophenol | 2,4-Dinitrophenol | 20-27 | 41.72 |
| Bacterial growth on 2,4-dinitrophenol | 2,4-Dinitrophenol | 30-42 | 84.72 |
| Degradation of 2,4-dichlorophenol (B122985) by horseradish peroxidase (immobilized) | 2,4-Dichlorophenol | Not specified | 6.39 - 40.33 |
These values illustrate the range of activation energies that can be expected for transformations of substituted phenols and nitroaromatics. The specific activation energy for reactions of this compound would depend on the particular reaction pathway being considered. For instance, nucleophilic substitution reactions are expected to have different activation barriers than enzymatic degradation processes.
Influence of Reaction Environment on Reactivity
There is no specific information available in the reviewed literature detailing the effects of pH on the stability and transformation of this compound.
In principle, the stability of phenoxyacetic acids and their derivatives can be influenced by pH. For instance, the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), undergoes degradation that is affected by pH, with different degradation products and rates observed under acidic, neutral, or alkaline conditions. researchgate.netmdpi.com The degradation of other nitroaromatic compounds, such as dimethyl 4-nitrophenyl phosphate (B84403) (DMNP), also shows a strong pH dependence, with different reaction mechanisms proposed for alkaline (pH ≥ 9.5) versus less alkaline (pH ≤ 8.5) environments. acs.org However, without experimental data for this compound, any discussion of its pH-dependent behavior would be speculative.
No specific studies on the influence of solvent polarity and reaction medium on the reactivity of this compound were found in the public domain.
Generally, the polarity of the solvent can significantly impact the rates of chemical reactions. For nucleophilic substitution reactions, polar protic solvents can stabilize both cations and anions, which is crucial for SN1 reactions, while polar aprotic solvents are known to enhance the reactivity of nucleophiles in SN2 reactions. libretexts.orgyoutube.com The choice of solvent can also influence product distribution in certain reactions. For example, studies on other compounds have shown that changing the solvent can alter reaction pathways and yields. mdpi.comresearchgate.net However, the specific effects of different solvents on the reactions of this compound have not been documented.
Regioselectivity and Stereoselectivity in Derivatization
There is no available information regarding the regioselectivity or stereoselectivity in the derivatization of this compound.
Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. These are critical considerations in chemical synthesis. For aromatic compounds with multiple potential reaction sites, like this compound, the directing effects of the existing substituents (the chloro, nitro, and phenoxyacetic acid groups) would be expected to govern the regioselectivity of further reactions, such as electrophilic or nucleophilic aromatic substitution. masterorganicchemistry.com Similarly, if a reaction creates a new chiral center, the potential for stereoselectivity would exist. However, no specific examples or studies of derivatization reactions for this compound have been reported that would allow for a discussion of its regioselective or stereoselective outcomes.
Advanced Degradation Pathways and Environmental Transformation Studies of 2,4 Dichloro 5 Nitrophenoxy Acetic Acid
Photocatalytic Degradation Mechanisms
Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants. This process typically involves the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor photocatalyst with light of appropriate wavelength.
Development of Novel Semiconductor Photocatalysts (e.g., TiO₂, CeO₂ nanocomposites)
The development of efficient photocatalysts is crucial for the effective degradation of herbicides. Titanium dioxide (TiO₂) and cerium oxide (CeO₂) have been extensively studied, particularly as nanocomposites, for the degradation of chlorophenoxy herbicides.
Researchers have focused on enhancing the photocatalytic activity of these materials. For instance, TiO₂-CeO₂ nanocomposites have been synthesized using green methods, such as employing Cleistocalyx operculatus leaf extract. mdpi.com This eco-friendly approach yielded a nanocomposite that demonstrated superior photocatalytic efficiency in degrading organic pollutants under simulated sunlight compared to commercial TiO₂. mdpi.com The enhanced activity is attributed to the synergistic effects between CeO₂ and TiO₂, where the Ce³⁺/Ce⁴⁺ redox cycle promotes interfacial charge separation and suppresses the recombination of electron-hole pairs, thereby increasing the generation of reactive oxygen species. mdpi.com
Similarly, sulfated CeO₂ materials have been developed and tested for the degradation of the closely related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.com The addition of sulfate (B86663) groups to the CeO₂ surface was found to increase the surface area and decrease the crystallite size. mdpi.com These sulfate groups act as electron traps, reducing the recombination of charge carriers and making more holes available to drive the degradation reaction. mdpi.com Studies have also explored the use of composite nanoparticles, such as Fe₂O₃/CeO₂/Ag, which have shown higher photodegradation percentages for 2,4-D compared to their individual components. muk.ac.ir
The table below summarizes the performance of various novel photocatalysts in the degradation of 2,4-D, a structural analogue of (2,4-Dichloro-5-nitrophenoxy)acetic acid.
| Photocatalyst | Target Pollutant | Degradation Efficiency | Irradiation Time | Reference |
| 0.1% TiO₂-CeO₂ Nanocomposite | Methylene (B1212753) Blue | 95.06% | 150 min | mdpi.com |
| Tourmaline-coated TiO₂ | 2,4-D | >90% | 40 min | mdpi.com |
| 1.0SO₄²⁻/CeO₂ | 2,4-D | High | Not specified | mdpi.com |
| Fe₂O₃/CeO₂/Ag | 2,4-D | 75.70% | 120 min | muk.ac.ir |
| N-doped TiO₂ (Sonochemical) | 2,4-D | 80% | 180 min | researchgate.net |
This table presents data for the degradation of Methylene Blue and 2,4-D as representative organic pollutants and structural analogues.
Influence of Light Source and Wavelength on Degradation Efficiency
The efficiency of photocatalytic degradation is highly dependent on the light source and its wavelength. The photocatalyst must be able to absorb the incident light to generate electron-hole pairs. For TiO₂ and ZnO, which have wide band gaps (around 3.2 eV), UV irradiation is typically required to initiate photocatalysis. researchgate.net
Studies on the photodegradation of 2,4-D have shown that the rate of degradation is significantly faster under concentrated sunlight compared to direct sunlight when using TiO₂ and ZnO as catalysts. researchgate.net The use of a high-pressure mercury lamp emitting at 254 nm has also proven effective in the degradation of 2,4-D using sulfated CeO₂. mdpi.com
The degradation of some compounds is more efficient under ultraviolet light compared to visible light. nih.gov However, research efforts are focused on developing photocatalysts that can be activated by visible light, which constitutes a larger portion of the solar spectrum. mdpi.comresearchgate.net Doping TiO₂ with nitrogen, for example, can modify the band gap energy, enabling the material to be driven by visible light and enhancing the degradation of 2,4-D. researchgate.net The use of organic dye sensitizers has also been explored to improve the activity of TiO₂ under visible light. researchgate.net
Role of Oxidizing Agents (e.g., H₂O₂) in Photocatalysis
The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can significantly enhance the efficiency of photocatalytic degradation. H₂O₂ can act as an electron scavenger, preventing the recombination of photogenerated electrons and holes, and it can also be a source of highly reactive hydroxyl radicals (•OH), which are primary oxidants in the degradation process.
In photocatalytic systems, the addition of acetate (B1210297) has been shown to dramatically enhance the production of H₂O₂ from oxalic acid and dioxygen. nih.gov This is due to a pH buffer effect that facilitates both the deprotonation of the electron donor (oxalic acid) and the protonation of the superoxide (B77818) radical anion (O₂•⁻) to form H₂O₂. nih.gov While not directly studying this compound, this research highlights a mechanism for boosting the concentration of a key oxidizing agent in a photocatalytic system.
Identification of Photodegradation Intermediates
Understanding the degradation pathway requires the identification of intermediate products. The photodegradation of a related compound, 1-((2,5-dichloro-4-(1,1,2,3,3,3-hexa-fluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol, was found to yield 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) and 4-nitrobenzoic acid. nih.gov For the herbicide 2,4-D, ionizing radiation leads to the formation of several phenolic intermediates, including 2,4-dichlorophenol (B122985), 2-chloro-4-hydroxy-phenoxyacetic acid, and 4-chloro-2-hydroxy phenoxyacetic acid. nih.gov The main organic product identified in the degradation of 2,4-D is acetic acid. nih.gov The cleavage of the ether bond to form the corresponding phenol (B47542), in this case, 2,4-dichloro-5-nitrophenol (B104017), and the subsequent degradation of the aromatic ring are expected steps in the pathway.
Microbial Transformation Pathways
The biodegradation of herbicides by soil microorganisms is a critical process that determines their persistence in the environment.
Isolation and Characterization of Degrading Microorganisms (e.g., bacteria, fungi)
Numerous studies have focused on isolating and characterizing microorganisms capable of degrading chlorophenoxyacetic acid herbicides. Bacteria are primarily responsible for the rapid mineralization of these compounds in soil.
From soil with a history of exposure to 2,4-D, several bacterial isolates have been obtained. scialert.net One of the most potent isolates, identified as Pseudomonas putida, was capable of completely degrading 500 ppm of 2,4-D within 45 hours. scialert.net Other genera reported to degrade 2,4-D include Achromobacter, Alcaligenes, and Arthrobacter. Another bacterial strain, identified as Flavobacterium sp., was isolated and shown to utilize 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), 2,4-D, and other related compounds as its sole source of carbon and energy. nih.gov
For compounds containing a nitro group, specific microbial pathways are involved. A bacterium, Cupriavidus sp. strain CNP-8, was isolated from pesticide-contaminated soil and was found to be capable of degrading 2-chloro-5-nitrophenol, a likely intermediate of this compound. frontiersin.orgnih.gov This strain utilizes a partial reductive pathway for degradation. frontiersin.org
The table below provides examples of microorganisms isolated for their ability to degrade related chlorinated and nitroaromatic compounds.
| Microorganism | Degraded Compound(s) | Key Findings | Reference |
| Pseudomonas putida | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Degraded 500 ppm of 2,4-D in 45 hours. | scialert.net |
| Flavobacterium sp. | 2-(2,4-dichlorophenoxy)propionic acid, 2,4-D | Utilized the compounds as a sole carbon source. | nih.gov |
| Cupriavidus sp. CNP-8 | 2-chloro-5-nitrophenol | Utilizes a partial reductive degradation pathway. | frontiersin.orgnih.gov |
Elucidation of Catabolic Genes and Enzymes Involved in Biodegradation
There is no specific information in the reviewed literature identifying the catabolic genes and enzymes directly responsible for the biodegradation of this compound.
For comparison, the biodegradation of the related herbicide 2,4-D is well-documented. It involves a series of genes, commonly the tfd operon found on plasmids in bacteria like Cupriavidus necator JMP134. nih.govwikipedia.orgnih.gov Key enzymes in this pathway include:
α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) : This enzyme initiates the degradation by cleaving the ether linkage to form 2,4-dichlorophenol (2,4-DCP). nih.govwikipedia.org
2,4-DCP hydroxylase (TfdB) : This enzyme hydroxylates 2,4-DCP to form 3,5-dichlorocatechol. wikipedia.orgnih.gov
Chlorocatechol 1,2-dioxygenase (TfdC) : This enzyme is responsible for the ortho-cleavage of the aromatic ring. nih.gov
Another gene cluster, cad, has also been identified in other bacteria like Bradyrhizobium sp., which encodes for a different 2,4-D oxygenase. nih.gov In fungi, enzymes such as laccases and cytochromes P450 have been implicated in the degradation of 2,4-D and 2,4,5-T. nih.govresearchgate.netnih.gov
The degradation of nitroaromatic compounds, a structural feature of this compound, can proceed via several enzymatic strategies, including the reduction of the nitro group to a hydroxylamine (B1172632) or the oxidative removal of the nitro group as nitrite, often catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net However, specific enzymes performing these actions on this compound have not been identified.
Bioremediation Potential in Contaminated Environments
No studies were found that specifically assess the bioremediation potential of this compound in soil or water.
Research on related compounds shows that bioremediation is a viable strategy for phenoxyacetic herbicides. For instance, microbial communities from contaminated soils have been successfully used to degrade 2,4-D and 2,4,5-T. researchgate.netnih.gov Bioremediation of 2,4-D has been demonstrated in various systems, including slurry bioreactors using microorganisms from sewage sludge, and in soils from diverse environments like the Amazon and the Greenland ice sheet. tandfonline.commdpi.comnih.gov These processes are dependent on environmental factors such as temperature, pH, and the presence of suitable microbial populations. tandfonline.comgoogle.com Engineered Escherichia coli have also been developed to completely degrade 2,4-D, highlighting the potential of synthetic biology in remediation. researchgate.net
Co-metabolism and Synergistic Degradation in Consortia
Direct evidence for co-metabolism or synergistic degradation of this compound by microbial consortia is absent from the current scientific literature.
The principle, however, is well-established for other chlorinated phenoxyacetic acids. Bacterial consortia enriched from contaminated soils have shown the ability to completely degrade mixtures of 2,4-D and 2,4,5-T. nih.gov In some cases, the degradation of one compound may be dependent on the presence of another, or different members of the microbial community may carry out different steps of the degradation pathway. For example, under anaerobic conditions, the biotransformation of 2,4-D by mixed cultures can be influenced by the presence of other growth-supporting compounds. nih.gov The addition of an external carbon source, such as glucose, has been shown to sometimes inhibit the degradation of 2,4-D by a bacterial consortium, suggesting complex metabolic interactions. google.com
Abiotic Degradation Processes
Specific experimental data on the hydrolysis kinetics of this compound under various environmental conditions (e.g., pH, temperature) are not available in the reviewed literature.
For the analogue 2,4-D, hydrolysis is a recognized, albeit slow, degradation pathway under typical environmental conditions. researchgate.net The reaction is pH-dependent, with studies indicating that the process is faster in acidic solutions. google.com The degradation of 2,4-D in aqueous solution via hydrolysis yields 2,4-dichlorophenol and glycolic acid. google.com The nitro and chloro substituents on the aromatic ring of this compound would significantly influence its electronic properties and, therefore, its susceptibility to hydrolysis, but without experimental data, the kinetics cannot be determined.
Metabolite Identification and Profiling from Degradation
A definitive profile of metabolites from the biotic or abiotic degradation of this compound has not been published.
However, the degradation pathways of related compounds provide insight into potential metabolites. A significant finding from the degradation of 2,4-D by the fungus Aspergillus niger is the formation of 2,4-dichloro-5-hydroxyphenoxyacetic acid . nih.gov This metabolite is the hydroxylated analogue of the target compound, suggesting that a plausible initial biotic transformation step for this compound could be the reduction of the nitro group to a hydroxyl group.
Other known metabolites from the degradation of 2,4-D include:
2,4-Dichlorophenol (2,4-DCP) researchgate.net
3,5-Dichlorocatechol wikipedia.org
Chlorohydroquinone researchgate.net
1,2,4-Benzenetriol researchgate.net
Succinic acid researchgate.net
For 2,4,5-T, the primary metabolite is 2,4,5-Trichlorophenol. A patent describing the synthesis of 2,4-dichloro-5-aminopyrimidine involves the catalytic reduction of the nitro group on a related precursor, 2,4-dichloro-5-nitropyrimidine, to an amino group, passing through a hydroxylamine intermediate. This chemical process further supports the reduction of the nitro group as a likely transformation pathway.
Computational and Theoretical Chemistry of 2,4 Dichloro 5 Nitrophenoxy Acetic Acid
Molecular Structure Elucidation and Conformational Analysis
The three-dimensional arrangement of atoms and the potential for different stable conformations are fundamental to understanding the chemical behavior of (2,4-Dichloro-5-nitrophenoxy)acetic acid. Computational chemistry provides powerful tools to explore these features.
Geometry Optimization and Equilibrium Structures
A detailed table of optimized geometric parameters (bond lengths and angles) for this compound would be presented here based on specific research findings.
Vibrational Spectroscopic Predictions and Assignments
Computational methods can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching and bending of C-H, C=O, C-Cl, and N-O bonds. For analogous compounds like (2,4,5-Trichlorophenoxy)acetic acid, DFT calculations have been successfully used to interpret their vibrational spectra. nih.gov These theoretical predictions are invaluable for confirming the molecular structure and identifying the compound.
An interactive data table correlating predicted and experimental vibrational frequencies for this compound would be included in this section, detailing the specific vibrational modes.
Polymorphic Forms and Crystal Structure Analysis
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the solid-state chemistry of this compound. Different polymorphs can exhibit distinct physical properties. X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of molecules in a crystal lattice. For instance, studies on the related compound 2-(4-nitrophenyl)acetic acid have identified different polymorphic forms with variations in molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net Computational methods can complement experimental findings by predicting the relative stabilities of different crystal packing arrangements.
A table summarizing the crystallographic data for any known polymorphs of this compound, including space group, unit cell dimensions, and hydrogen bonding parameters, would be presented here.
Electronic Structure and Spectroscopic Property Prediction
The arrangement of electrons within the molecule governs its reactivity and how it interacts with light. Computational models provide deep insights into these electronic properties.
HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO is likely centered on the electron-withdrawing nitro group. researchgate.net This distribution of frontier orbitals is crucial for predicting the molecule's role in chemical reactions. libretexts.orgpearson.com
| Parameter | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This interactive table would be populated with specific energy values from computational studies on this compound.
UV-Vis Absorption and Electronic Excitation Studies
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. These calculations identify the electronic transitions that occur when the molecule absorbs light, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For similar aromatic compounds, the electronic transitions are often of the π → π* and n → π* type. The predicted spectrum can be compared with experimental data to confirm the identity and purity of the compound.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available |
This interactive data table would display the calculated electronic transition data for this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool in the structural elucidation of organic molecules. For this compound, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra.
These calculations begin with the optimization of the molecule's geometry to find its most stable conformation. Following this, the GIAO-DFT calculation is performed, often using a functional like B3LYP and a basis set such as 6-31G(d,p), to compute the isotropic shielding values for each nucleus. acs.org These shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions allows for the assignment of complex spectra and can help in confirming the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can point to specific conformational effects, solvent interactions, or the presence of intermolecular hydrogen bonding in the experimental sample. For instance, the chemical shift of the carboxylic acid proton is highly sensitive to its environment and the extent of hydrogen bonding. ucl.ac.uk
Below is an illustrative table showcasing the kind of data generated from such computational studies, comparing theoretically predicted chemical shifts for this compound with hypothetical experimental values.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |
| C1 | 152.8 | 153.1 | - | - |
| C2 | 129.5 | 129.8 | - | - |
| C3 | 127.3 | 127.5 | 7.98 | 8.01 |
| C4 | 122.1 | 122.4 | - | - |
| C5 | 141.0 | 141.3 | - | - |
| C6 | 115.9 | 116.2 | 7.45 | 7.48 |
| C=O | 170.5 | 170.9 | - | - |
| -CH₂- | 66.2 | 66.5 | 4.85 | 4.88 |
| -OH | - | - | 11.20 | 11.25 |
| Note: This table is for illustrative purposes only. The predicted values are representative of what would be obtained from a GIAO-DFT calculation, and the experimental values are hypothetical. |
Reaction Mechanism Modeling
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, modeling potential reaction mechanisms, such as hydrolysis or nucleophilic substitution, can reveal the energetic feasibility and pathways of its transformation. researchgate.net
Transition State Characterization
A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, an unstable saddle point that connects reactants to products. Computationally, transition states are located using various optimization algorithms that search for a geometry with one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking or forming of a specific bond.
For a reaction involving this compound, such as its degradation, theoretical calculations would be employed to locate the transition state structures for proposed steps. pku.edu.cn The nature of the transition state, including the lengths of the forming and breaking bonds, provides crucial information about the mechanism (e.g., whether it is concerted or stepwise, or follows an S_N1 or S_N2-type pathway).
Reaction Energetics and Pathway Delineation
Studies on related compounds like 2,4-Dichlorophenoxyacetic acid have utilized Density Functional Theory (B3LYP) to investigate hydrolysis mechanisms, calculating the energy barriers for different dissociation pathways. researchgate.net A similar approach for this compound would involve mapping out the potential energy surface for its reactions. The inclusion of a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often necessary to simulate reaction conditions more realistically. researchgate.net
An example of a reaction energetics data table for a hypothetical hydrolysis reaction is presented below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + H₂O | 0.0 |
| 2 | Transition State 1 | +25.4 |
| 3 | Intermediate | +5.2 |
| 4 | Transition State 2 | +15.8 |
| 5 | Products | -10.7 |
| Note: This table is a hypothetical representation of the energetic profile for a multi-step reaction of this compound. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties.
Descriptor Calculation and Correlation
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors would be calculated, falling into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. For nitroaromatic compounds, the LUMO energy (E_LUMO) is often a key indicator of their reactivity and potential toxicity. mdpi.com
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating how the compound partitions between an oily and an aqueous phase.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.
Once calculated for a series of related compounds, these descriptors are statistically correlated with an observed activity or property (e.g., herbicidal activity, toxicity, or solubility) using methods like multiple linear regression (MLR) or partial least squares (PLS).
Predictive Modeling for Chemical Behavior
The correlation equation derived from the QSAR/QSPR analysis constitutes a predictive model. A statistically robust model, validated through various internal and external validation techniques, can be used to predict the activity or property of new, untested compounds based solely on their calculated molecular descriptors.
For instance, a QSAR model for the herbicidal activity of phenoxyacetic acid derivatives might reveal that activity is positively correlated with a specific electronic descriptor and negatively correlated with a steric parameter. Such a model would be invaluable in the rational design of new, more potent herbicides, allowing chemists to prioritize the synthesis of compounds with the most promising predicted activity, thereby saving time and resources. For nitroaromatic compounds, QSAR models have been developed to predict toxic effects like mutagenicity, often finding that hydrophobicity and electrophilicity are significant contributing factors. mdpi.com
Advanced Simulation Techniques
Advanced simulation techniques are pivotal in elucidating the molecular properties and behavior of this compound. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT and are crucial for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes of the molecule can be achieved. This includes identifying the characteristic stretching and bending vibrations of the carboxylic acid group, the C-Cl bonds, the C-N bond of the nitro group, and the aromatic ring vibrations.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions. nih.gov It can elucidate charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding the molecule's stability and reactivity. nih.gov For example, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the phenoxy and carboxylic acid groups to the antibonding orbitals of the phenyl ring and the nitro group.
Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxylic acid groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
A representative table of DFT-calculated parameters for a related compound, 2,4-Dichlorophenoxyacetic acid, is shown below to illustrate the type of data generated.
| Parameter | Calculated Value |
| Optimized Geometry | |
| C-O (ether) bond length | ~1.37 Å |
| C=O (carbonyl) bond length | ~1.21 Å |
| C-Cl bond lengths | ~1.74 Å |
| Electronic Properties | |
| HOMO Energy | Specific value in eV |
| LUMO Energy | Specific value in eV |
| HOMO-LUMO Gap | Specific value in eV |
| Vibrational Frequencies | |
| C=O stretch | ~1750 cm⁻¹ |
| C-Cl stretch | ~700-800 cm⁻¹ |
| O-H stretch (acid) | ~3500 cm⁻¹ |
Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations to Model Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior in a solvent, typically water, and its interactions with other molecules.
Solvent Effects: The conformation and properties of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the solute and solvent, providing insights into the formation of solvation shells. The water molecules are expected to form hydrogen bonds with the carboxylic acid group and the nitro group. The stability and dynamics of these hydrogen bonds can be analyzed to understand the solubility and reactivity of the compound in an aqueous environment.
Interaction with Biomolecules: MD simulations are instrumental in studying the interaction of small molecules with biological macromolecules, such as proteins. If this compound were to be studied for its biological activity, MD simulations could model its binding to a target protein. These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. The stability of the ligand-protein complex over time can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms. researchgate.net
Modeling Deprotonation and Proton Transfer: Advanced MD techniques, such as ab initio MD or reactive force fields, can be used to model chemical reactions, such as the deprotonation of the carboxylic acid group in water. researchgate.netchemrxiv.org These simulations can elucidate the mechanism of proton transfer to a water molecule and the subsequent stabilization of the resulting carboxylate anion by the solvent. The free energy barrier for this process can also be calculated, providing a quantitative measure of the acidity of the compound. researchgate.net
A summary of the types of insights gained from MD simulations is presented in the table below.
| Simulation Aspect | Information Gained |
| Solvation Structure | Radial distribution functions showing the arrangement of water molecules around the solute. |
| Hydrogen Bonding | Number and lifetime of hydrogen bonds between the solute and water. |
| Conformational Dynamics | Fluctuations in dihedral angles and overall molecular shape in solution. |
| Binding to a Target | Preferred binding pose, key interacting residues, and binding affinity (free energy). |
| System Stability | Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. |
Analytical Method Development and Validation for 2,4 Dichloro 5 Nitrophenoxy Acetic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating (2,4-Dichloro-5-nitrophenoxy)acetic acid from complex mixtures. The choice of technique depends on the analyte's physicochemical properties and the matrix composition.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration, is a primary technique for the analysis of phenoxyacetic acids. sielc.comsielc.comsielc.com Method development for this compound would focus on optimizing the separation from structurally similar compounds. nih.gov
Research Findings:
Column: The most commonly used stationary phase is a C18 column, which provides effective separation for moderately polar compounds like phenoxyacetic acids. waters.comeconference.io
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution. nih.govscielo.br To ensure the analyte is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is often acidified with formic acid, acetic acid, or phosphoric acid. sielc.comnih.govwaters.comjchr.org
Detection: Ultraviolet (UV) detection is commonly employed, as the aromatic ring and nitro group in the target molecule are strong chromophores. nih.gov For enhanced selectivity and sensitivity, HPLC is frequently coupled with mass spectrometry (HPLC-MS). elsevierpure.com
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate a range of analytes with different polarities and to elute strongly retained compounds in a reasonable time. econference.io
Table 1: Typical HPLC Method Parameters for Phenoxyacetic Acid Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) econference.io | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid nih.govwaters.com | Aqueous component of the mobile phase. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.govwaters.com | Organic component for eluting the analyte. |
| Flow Rate | 0.3 - 1.0 mL/min scielo.brjchr.org | Controls the speed of the separation. |
| Injection Volume | 5 - 100 µL waters.comnih.gov | Amount of sample introduced into the system. |
| Column Temperature | 25 - 40 °C nih.gov | Affects viscosity and separation efficiency. |
| Detection | UV (e.g., 210-280 nm) or Mass Spectrometry econference.iojchr.org | Quantifies and identifies the analyte post-separation. |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) offers high resolution but is generally suitable only for volatile and thermally stable compounds. nih.gov this compound, being a carboxylic acid, is polar and non-volatile. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable form prior to GC analysis. nih.govyoutube.com
Research Findings:
Derivatization: The most common strategy is esterification, which converts the carboxylic acid group into an ester (e.g., a methyl ester). elsevierpure.com This is often achieved by reaction with reagents like diazomethane (B1218177) or an alcohol (like methanol) with an acid catalyst. elsevierpure.com Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is typically used for separating the derivatized analytes. epa.gov
Detection: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it suitable for this analyte. nih.gov However, for greater specificity, GC is often coupled with a mass spectrometer (GC-MS). nih.goveuropa.eu
Table 2: Common Derivatization Strategies for GC Analysis of Acidic Herbicides
| Derivatization Method | Reagent | Analyte Functional Group Targeted | Resulting Derivative |
| Esterification (Methylation) | Diazomethane, BF₃/Methanol youtube.com | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Silylation | BSTFA, MSTFA, HMDS youtube.comyoutube.com | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Trimethylsilyl (TMS) Ester/Ether |
| Acylation | Acetic Anhydride | Amine (-NH₂), Hydroxyl (-OH) | Acetyl derivative |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) nih.gov | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) Ester |
Advanced Separation Modes (e.g., Ion Chromatography, Capillary Electrophoresis)
Advanced separation modes can offer alternative selectivities, especially for ionic species.
Ion Chromatography (IC): While less common for this specific application, IC could potentially be used to analyze the anionic form of this compound. The separation would be based on ion-exchange interactions with a charged stationary phase.
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It is a high-efficiency technique that requires minimal sample and solvent. nih.gov For this compound, which is anionic at neutral or basic pH, Capillary Zone Electrophoresis (CZE) would be the most direct mode. capes.gov.br The separation is performed in a fused-silica capillary filled with a buffer solution, and migration speed is influenced by the charge-to-size ratio of the analyte. nih.govcapes.gov.br Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate both neutral and charged analytes by adding a surfactant to the buffer. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of the analyte after chromatographic separation.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantitation
Mass spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for both identifying and quantifying analytes with high sensitivity and specificity. econference.ioelsevierpure.com
Research Findings:
Identification: In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (or a protonated/deprotonated version) is measured. For this compound (M.W. 266.03 g/mol ), analysis in negative ion mode would likely show a deprotonated molecule [M-H]⁻ at m/z 265.
Quantitation and Confirmation with MS/MS: Tandem mass spectrometry (MS/MS) provides a higher degree of confidence. nih.gov In this technique, the precursor ion (e.g., m/z 265) is selected and fragmented, and the resulting product ions are detected. econference.io This specific precursor-to-product ion transition is unique to the analyte and can be used for highly selective quantification, even in complex matrices. researchgate.net This process is known as Multiple Reaction Monitoring (MRM). econference.io The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation.
Table 3: Predicted MS/MS Transitions for this compound
| Precursor Ion [M-H]⁻ (m/z) | Predicted Product Ion (m/z) | Predicted Fragment Lost |
| 265 | 221 | CO₂ (Carbon dioxide) |
| 265 | 206 | CH₂COOH (Carboxymethyl group) |
| 265 | 161 | OCH₂COOH + NO₂ (Carboxymethoxy and Nitro groups) |
Note: These transitions are predictive and would require experimental verification.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for unambiguous structural elucidation. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum would confirm the number and connectivity of hydrogen atoms. For this compound, one would expect to see signals for the two non-equivalent protons on the aromatic ring and a signal for the two equivalent protons of the methylene (B1212753) (-CH₂-) group in the acetic acid side chain. chemicalbook.comresearchgate.net The chemical shifts would be influenced by the adjacent electron-withdrawing chloro, nitro, and ether groups.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. acs.org For the target compound, eight distinct signals would be expected: six for the aromatic carbons, one for the methylene carbon, and one for the carbonyl carbon of the carboxylic acid. libretexts.org The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. acs.orgdocbrown.info Quaternary carbons (those not attached to any hydrogens) typically show weaker signals. youtube.com
2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are invaluable for definitively assigning each signal to a specific atom in the molecular structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (position 3) | ~7.5 - 7.8 | ~120 - 130 |
| Aromatic CH (position 6) | ~7.9 - 8.2 | ~125 - 135 |
| Aromatic C-Cl (position 2) | N/A | ~130 - 140 |
| Aromatic C-Cl (position 4) | N/A | ~130 - 140 |
| Aromatic C-NO₂ (position 5) | N/A | ~140 - 150 |
| Aromatic C-O (position 1) | N/A | ~150 - 160 |
| Methylene (-OCH₂-) | ~4.7 - 5.0 | ~65 - 75 |
| Carboxyl (-COOH) | ~10 - 13 (exchangeable) | ~170 - 180 |
Note: Predicted shifts are estimates based on general principles and data for similar structures. Actual values would require experimental measurement.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. These vibrational spectroscopy methods provide a molecular fingerprint by detecting the vibrations of chemical bonds. For this compound, these techniques are crucial for confirming its structural identity.
The analysis of this compound would reveal characteristic absorption bands corresponding to its distinct functional groups. While a specific, complete spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be inferred from data on structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its nitrated derivatives. sharif.edunist.gov
Key functional groups and their expected vibrational frequencies include:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch (Carboxylic Acid): A strong, sharp band is expected around 1700-1730 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid dimer.
C-O-C Stretch (Ether Linkage): Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
NO₂ Stretch (Nitro Group): Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. The presence of these bands would be a key differentiator from its non-nitrated precursor, 2,4-D.
C=C Stretch (Aromatic Ring): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
C-Cl Stretch (Aryl Halide): Strong bands in the region of 1000-1100 cm⁻¹ are typically assigned to the carbon-chlorine stretching vibrations on the aromatic ring.
C-H Bending (Aromatic): Out-of-plane (OOP) C-H bending vibrations appear in the 800-900 cm⁻¹ range, and their specific position can help confirm the substitution pattern on the benzene ring.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric NO₂ stretch, C=C aromatic ring stretches, and the C-Cl stretch are expected to produce strong Raman signals. chemicalbook.com The combination of IR and Raman spectroscopy thus allows for a comprehensive and confirmatory analysis of the compound's functional groups.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity (Raman) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad, Strong) | Weak |
| Carboxylic Acid | C=O Stretch | 1700-1730 (Strong) | Medium |
| Nitro Group | Asymmetric NO₂ Stretch | 1520-1560 (Strong) | Medium-Strong |
| Nitro Group | Symmetric NO₂ Stretch | 1345-1385 (Strong) | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 (Medium-Weak) | Strong |
| Ether | Aryl-O-C Stretch | 1200-1300 (Strong) | Medium |
| Aryl Halide | C-Cl Stretch | 1000-1100 (Strong) | Strong |
UV-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Properties
UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a molecule. For this compound, the key to its UV-Vis activity lies in its electronic structure, specifically the presence of chromophores—parts of the molecule that absorb light. The primary chromophore is the nitrated dichlorobenzene ring.
The electronic transitions, typically π → π* and n → π* transitions, within the aromatic system and the nitro group are responsible for the absorption of UV radiation. The presence of the nitro group (a strong chromophore and auxochrome) and the chlorine atoms on the benzene ring influences the position and intensity of the absorption maxima (λ_max). The analysis of related nitrated aromatic compounds often shows strong absorption in the UV region. acs.org
UV-Vis spectroscopy is particularly useful for the quantitative determination of this compound in solutions. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the creation of a calibration curve (a plot of absorbance versus concentration) from which the concentration of an unknown sample can be determined. Spectrophotometric methods have been successfully developed for the quantification of similar compounds like 2,4-D, often involving the formation of colored ion-associates to shift the absorption into the visible range for enhanced sensitivity and selectivity. researchgate.netnih.gov
Method Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement for quality control and regulatory compliance. The validation process involves evaluating several key parameters to ensure the reliability and accuracy of the results.
Linearity, Range, and Sensitivity (LOD, LOQ)
Linearity demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a specified range. It is typically evaluated by a linear regression analysis of at least five standards of known concentrations. The correlation coefficient (r) or coefficient of determination (r²) is used to express the quality of the fit, with values close to 1.000 indicating excellent linearity.
The Range is the interval between the upper and lower concentration limits for which the analytical method has been shown to have a suitable level of precision, accuracy, and linearity.
Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
While specific validation data for this compound is not widely published, data from methods for similar compounds illustrate typical performance characteristics.
Table 2: Examples of Validation Parameters for Related Acetic Acid Compounds
| Analytical Method | Analyte | Linear Range | LOD | Reference |
| Differential Pulse Polarography | Nitrated 2,4-D | 8 to 300 µg/L | 5 µg/L | sharif.edu |
| Spectrophotometry | 2,4-D | Not specified | 0.9 µg/mL | researchgate.net |
| Spectrophotometry | [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid | 0.61–12.60 µg/mL | 0.20 µg/mL | nih.gov |
Precision, Accuracy, and Reproducibility
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements.
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a standard reference material or by performing recovery studies on samples spiked with a known amount of the analyte. Accuracy is typically expressed as the percent recovery.
Reproducibility assesses the precision of a method under different conditions, such as in different laboratories, by different analysts, or with different equipment. vub.be It is a measure of the method's ability to be transferred successfully.
Table 3: Examples of Precision and Accuracy Data for Related Compounds
| Analytical Method | Analyte | Precision (RSD) | Accuracy (% Recovery) | Reference |
| Differential Pulse Polarography | Nitrated 2,4-D | 4.5% | Not Reported | sharif.edu |
| Spectrophotometry | 2,4-D | Not Reported | 97-103% | researchgate.net |
Robustness and Ruggedness Testing
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. The evaluation of robustness is performed during the development phase by examining the effect of varying parameters such as:
pH of the mobile phase or solution
Concentration of reagents
Temperature
Instrument settings (e.g., flow rate, wavelength)
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. vub.be It is often considered a measure of inter-laboratory reproducibility. Ruggedness testing assesses the influence of operational and environmental variables on the analytical results, including:
Different analysts
Different instruments
Different laboratories
Different lots of reagents
Different days vub.be
These tests are crucial for ensuring that the analytical method is reliable and transferable for routine use in different settings. nih.gov
Trace Analysis Methodologies in Complex Matrices
Detecting and quantifying trace amounts of this compound in complex matrices, such as soil, water, or biological tissues, presents significant analytical challenges. nih.gov The low concentration of the analyte and the presence of numerous interfering compounds necessitate sophisticated analytical methodologies that typically involve three key stages: extraction, clean-up, and detection.
Extraction: The first step is to efficiently isolate the analyte from the sample matrix. For soil samples, techniques like solid-liquid extraction with appropriate solvents may be used. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. SPE is often preferred as it is faster, uses less solvent, and can provide a more concentrated and cleaner extract. The choice of solvent or SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.
Clean-up and Concentration: Raw extracts from complex matrices are often not suitable for direct analysis due to the co-extraction of interfering substances. Clean-up steps are employed to remove these interferences. This can be achieved using techniques like column chromatography or further SPE steps. Often, the extract is concentrated to bring the analyte to a level detectable by the instrument. For acidic compounds like this compound, a pH-controlled extraction can be highly effective, where the compound is extracted into an organic solvent from an acidified aqueous phase. nih.gov
Detection: Highly sensitive and selective analytical instruments are required for trace analysis.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (HPLC-UV) is a common technique. For enhanced selectivity and sensitivity, it can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS), which can provide structural confirmation even at very low levels. who.int
Gas Chromatography (GC): GC analysis requires that the analyte be volatile and thermally stable. Carboxylic acids like the target compound are non-volatile and must be derivatized (e.g., esterified) before GC analysis. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for this purpose.
Electrochemical Methods: Techniques like voltammetry or polarography can offer high sensitivity for electroactive species. For instance, the nitro group in this compound is electrochemically active and can be reduced at an electrode. A method for determining 2,4-D involved its conversion to a nitrated form, which was then sensitively detected using differential pulse polarography. sharif.edu This suggests that electrochemical methods could be directly applicable and highly sensitive for the analysis of this compound.
These advanced methodologies enable the reliable measurement of trace levels of the compound, which is essential for environmental monitoring and residue analysis. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing (2,4-Dichloro-5-nitrophenoxy)acetic acid, and how can purity be optimized?
The synthesis typically involves esterification or condensation reactions. For example, dissolving 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid under reflux for 4 hours, followed by recrystallization from ethanol to yield the product . To enhance purity, microwave-assisted synthesis or solvent-free methods may reduce side reactions, while HPLC can monitor reaction progress . Recrystallization solvents (e.g., ethanol) and controlled cooling rates are critical for minimizing impurities.
Q. Which characterization techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to verify the aromatic substitution pattern and acetic acid moiety. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like nitro (-NO₂) and ester/acid carbonyls . X-ray crystallography (as in PDB ID 8KY) provides absolute stereochemical confirmation for advanced studies .
Q. How can researchers determine the concentration of acetic acid derivatives in solution?
Titration with standardized sodium hydroxide (NaOH) using phenolphthalein as an indicator is a baseline method. For higher precision, potentiometric titration or HPLC with UV detection (e.g., at 254 nm) reduces errors from subjective color interpretation. Confidence intervals (e.g., 90% CI: 0.89397 ± 0.13302) should be reported to account for volumetric inaccuracies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for halogenated nitro-phenoxyacetic acids?
Discrepancies may arise from varying assay conditions (e.g., pH, solvent polarity). Researchers should standardize protocols using OECD guidelines and validate results across multiple cell lines. For instance, anti-inflammatory activity in macrophages may require LPS-induced TNF-α suppression assays, while antimicrobial tests should follow CLSI breakpoints. Dose-response curves (IC₅₀/EC₅₀) and toxicity controls (e.g., MTT assays) are critical .
Q. How do electron-withdrawing substituents (Cl, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?
The nitro group at the 5-position activates the aromatic ring toward electrophilic attack but deactivates it for nucleophilic substitution. Chlorine at 2- and 4-positions further enhances electrophilicity, directing reactions to the para-nitro position. Kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF) can optimize substitution rates. Computational modeling (DFT) may predict reactive sites .
Q. What crystallographic parameters ensure high-resolution structural analysis of this compound?
X-ray diffraction requires single crystals grown via vapor diffusion (e.g., 0.2 M sodium formate, 24% PEG 3350). Data collection at 100 K with synchrotron radiation (λ = 0.97918 Å) achieves resolutions <1.5 Å. Refinement with PHENIX software should yield Rwork/Rfree ≤0.20/0.25, with RMSD bond angles <1.0° .
Q. How can researchers mitigate errors in synthetic yield calculations caused by hygroscopic intermediates?
Use anhydrous solvents (e.g., molecular sieves in DCM) and inert atmospheres (N₂/Ar). Lyophilization or azeotropic distillation removes residual water. Yield discrepancies >10% warrant GC-MS analysis to identify volatile byproducts .
Methodological Considerations
Q. What analytical workflows validate the absence of toxic degradants in long-term stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS detects degradants. For halogenated analogs, monitor dechlorination products (e.g., 2,4-dichlorophenol) via EPA Method 551.1. Toxicity predictions using QSAR models (e.g., EPA TEST) prioritize compounds for in vivo testing .
Q. Which isotopic labeling techniques enable metabolic pathway tracing in biological systems?
Synthesize deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4) via H/D exchange catalyzed by Pd/C. LC-HRMS tracks labeled metabolites in hepatocyte incubations, identifying glucuronidation or glutathione conjugation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
